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Compound of Interest

Compound Name: 4-Methyl-5-nitropicolinaldehyde

Cat. No.: B3145860

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reactivity of 4-Methyl-5-
nitropicolinaldehyde, a substituted pyridine aldehyde of interest in medicinal chemistry and
organic synthesis. Due to the limited availability of direct quantitative comparative data for this
specific compound, this guide leverages established principles of organic chemistry to predict
its reactivity relative to analogous structures. The electronic and steric effects of the methyl and
nitro substituents on the picolinaldehyde core are discussed in the context of common
aldehyde reactions.

Theoretical Reactivity Profile

The reactivity of an aldehyde is primarily governed by the electrophilicity of the carbonyl
carbon. Electron-withdrawing groups enhance this electrophilicity, increasing reactivity towards
nucleophiles, while electron-donating groups and steric hindrance tend to decrease it.

In 4-Methyl-5-nitropicolinaldehyde, the pyridine ring itself is electron-withdrawing. This effect
is further intensified by the presence of a strong electron-withdrawing nitro group at the 5-
position. Conversely, the methyl group at the 4-position is weakly electron-donating and can
exert some steric influence.

o Nitro Group (-NO2): As a powerful electron-withdrawing group, the nitro group significantly
increases the partial positive charge on the carbonyl carbon, making the aldehyde more
susceptible to nucleophilic attack.
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o Methyl Group (-CHs): The methyl group is a weak electron-donating group, which slightly
counteracts the electron-withdrawing effect of the nitro group and the pyridine ring. It can
also introduce minor steric hindrance around the reaction center.

Overall, the strong activating effect of the nitro group is expected to dominate, rendering 4-
Methyl-5-nitropicolinaldehyde a highly reactive aldehyde, likely more reactive than
unsubstituted picolinaldehyde.

Comparative Reactivity Analysis

To contextualize the reactivity of 4-Methyl-5-nitropicolinaldehyde, we can compare it
qualitatively with related picolinaldehydes. The expected order of reactivity towards nucleophilic
attack is as follows:

5-Nitropicolinaldehyde > 4-Methyl-5-nitropicolinaldehyde > Picolinaldehyde > 4-
Methylpicolinaldehyde

This predicted trend is based on the interplay of electronic and steric effects. The strong
electron-withdrawing nitro group in 5-nitropicolinaldehyde makes it the most reactive. The
additional methyl group in 4-Methyl-5-nitropicolinaldehyde introduces a slight deactivating
and steric effect, making it marginally less reactive than its non-methylated counterpart.
Picolinaldehyde serves as the baseline, while the electron-donating methyl group in 4-
methylpicolinaldehyde reduces its reactivity.

Data Presentation

While specific kinetic or yield data for direct comparison is scarce in the literature, the following
table summarizes the expected qualitative reactivity and provides a framework for experimental
investigation.
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. Expected Relative .
Compound Key Substituents . Influencing Factors
Reactivity

Strong electron-
withdrawing NO2

4-CHs, 5-NO2 Very High group, slightly offset
by the electron-

4-Methyl-5-

nitropicolinaldehyde

donating CHs group.

Strong electron-

withdrawing NO:2
5-Nitropicolinaldehyde  5-NO:2 Highest group significantly

activates the carbonyl

group.

Baseline reactivity of
Picolinaldehyde None Moderate the picolinaldehyde

core.

4 Electron-donating CHs
o 4-CHs Lower group deactivates the
Methylpicolinaldehyde
carbonyl group.

Key Reactions and Experimental Protocols

This section outlines general experimental protocols for common reactions involving aldehydes.
These should be considered as starting points and may require optimization for 4-Methyl-5-
nitropicolinaldehyde.

Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to
a carbonyl group, followed by dehydration. Given its high reactivity, 4-Methyl-5-
nitropicolinaldehyde is expected to readily undergo this reaction.

Experimental Protocol:

o To a solution of 4-Methyl-5-nitropicolinaldehyde (1 equivalent) in a suitable solvent (e.g.,
ethanol, toluene), add the active methylene compound (e.g., malononitrile, ethyl
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cyanoacetate) (1-1.2 equivalents).

Add a catalytic amount of a weak base (e.g., piperidine, triethylamine) (0.1 equivalents).

The reaction mixture is stirred at room temperature or gently heated (e.g., 50-80 °C) and
monitored by Thin Layer Chromatography (TLC).

Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or
extraction.

Purification is typically achieved by recrystallization or column chromatography.

Wittig Reaction

The Wittig reaction converts aldehydes and ketones to alkenes using a phosphonium ylide.
This is a versatile method for C=C bond formation.

Experimental Protocol:

Prepare the phosphonium ylide by treating the corresponding phosphonium salt (1.1
equivalents) with a strong base (e.g., n-butyllithium, sodium hydride) in an anhydrous aprotic
solvent (e.g., THF, DMSO) under an inert atmosphere (e.g., nitrogen, argon).

Cool the ylide solution to a low temperature (e.g., -78 °C or 0 °C).

Slowly add a solution of 4-Methyl-5-nitropicolinaldehyde (1 equivalent) in the same
solvent.

Allow the reaction mixture to warm to room temperature and stir until completion (monitored
by TLC).

Quench the reaction with a saturated aqueous solution of ammonium chloride.

Extract the product with an organic solvent, dry the organic layer, and concentrate under
reduced pressure.

Purify the resulting alkene by column chromatography.
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Oxidation to Carboxylic Acid

The aldehyde functional group can be readily oxidized to a carboxylic acid using various
oxidizing agents. Potassium permanganate is a powerful and common choice.

Experimental Protocol:

Dissolve 4-Methyl-5-nitropicolinaldehyde (1 equivalent) in a suitable solvent mixture (e.g.,
acetone/water, t-butanol/water).

e Cool the solution in an ice bath.

e Slowly add a solution of potassium permanganate (KMnQa) (approximately 2 equivalents) in
water. The purple color of the permanganate will disappear as the reaction proceeds.

 Stir the reaction mixture at room temperature until the aldehyde is completely consumed
(monitored by TLC).

e Quench the reaction by adding a reducing agent (e.g., sodium bisulfite) until the manganese
dioxide precipitate is dissolved.

» Acidify the solution with a mineral acid (e.g., HCI) to precipitate the carboxylic acid.

o Collect the product by filtration and recrystallize from an appropriate solvent.

Reduction to Alcohol

The reduction of the aldehyde to a primary alcohol can be achieved using a variety of reducing
agents, with sodium borohydride being a mild and selective option that typically does not
reduce the nitro group.[1][2]

Experimental Protocol:

o Dissolve 4-Methyl-5-nitropicolinaldehyde (1 equivalent) in a protic solvent such as
methanol or ethanol.

e Cool the solution to 0 °C in an ice bath.
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e Slowly add sodium borohydride (NaBHa4) (1-1.5 equivalents) in small portions.
 Stir the reaction mixture at room temperature for 1-3 hours, monitoring the progress by TLC.

o Carefully quench the reaction by the slow addition of water or dilute acid (e.g., 1M HCI) to
decompose the excess borohydride.

o Extract the product with an organic solvent (e.g., ethyl acetate).

o Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in
vacuo to obtain the crude alcohol.

 Purify the product by column chromatography if necessary.

Visualizations
Signaling Pathway and Reactivity Logic

The following diagram illustrates the factors influencing the reactivity of 4-Methyl-5-
nitropicolinaldehyde and its subsequent conversion in common synthetic pathways.
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Factors Influencing Reactivity
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Caption: Factors influencing the reactivity of 4-Methyl-5-nitropicolinaldehyde.

Experimental Workflow: Knoevenagel Condensation

This diagram outlines a typical laboratory workflow for performing a Knoevenagel condensation
with 4-Methyl-5-nitropicolinaldehyde.
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Caption: A typical workflow for Knoevenagel condensation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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